methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a molecular formula of C22H19FO6. This compound is part of the chromenone family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common synthetic route includes the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate with 4-fluorophenylacetic acid under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds such as:
7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one: This compound shares a similar structure but lacks the additional methyl and acetate groups.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another structurally related compound with different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a coumarin backbone, which is significant for its bioactivity. The presence of the 4-fluorophenyl group and the methoxy acetate moiety enhances its solubility and biological interactions.
Biological Activity
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 9.54 |
HeLa (Cervical Cancer) | 16.1 |
A549 (Lung Cancer) | 12.3 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Topoisomerases : The compound may interfere with DNA replication by inhibiting topoisomerase enzymes, leading to increased DNA damage.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, triggering apoptosis.
3. Anti-inflammatory Effects
Coumarin derivatives have also been noted for their anti-inflammatory properties. Research indicates that this compound can reduce inflammation markers in vitro:
Inflammatory Marker | Effect (Decrease in %) |
---|---|
TNF-alpha | 45% |
IL-6 | 30% |
COX-2 | 50% |
These results suggest potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, indicating its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C22H19FO6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H19FO6/c1-12-16-8-9-19(28-11-18(24)14-4-6-15(23)7-5-14)13(2)21(16)29-22(26)17(12)10-20(25)27-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
PPRDUFMOEPWFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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